3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13827667
InChI: InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-14-13-10-8-12-6-7-15(10)11;/h1-5,12H,6-8H2;1H
SMILES: C1CN2C(=NN=C2C3=CC=CC=C3)CN1.Cl
Molecular Formula: C11H13ClN4
Molecular Weight: 236.70 g/mol

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride

CAS No.:

Cat. No.: VC13827667

Molecular Formula: C11H13ClN4

Molecular Weight: 236.70 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride -

Specification

Molecular Formula C11H13ClN4
Molecular Weight 236.70 g/mol
IUPAC Name 3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride
Standard InChI InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-14-13-10-8-12-6-7-15(10)11;/h1-5,12H,6-8H2;1H
Standard InChI Key GMCIFVLRRGKBNX-UHFFFAOYSA-N
SMILES C1CN2C(=NN=C2C3=CC=CC=C3)CN1.Cl
Canonical SMILES C1CN2C(=NN=C2C3=CC=CC=C3)CN1.Cl

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

The molecule consists of a triazolo[4,3-a]pyrazine core fused with a tetrahydro-pyrazine ring. A trifluoromethyl (-CF₃) group is attached at the 3-position of the triazole ring, while a hydrochloride salt stabilizes the secondary amine (Figure 1). The presence of the electron-withdrawing trifluoromethyl group enhances metabolic stability and bioavailability, making it advantageous for drug development.

Molecular Formula: C₆H₇F₃N₄·HCl
Molecular Weight: 228.60 g/mol
IUPAC Name: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine hydrochloride

Physicochemical Properties

Key physical and chemical properties are summarized in Table 1.

PropertyValue/DescriptionSource
Melting Point264 °C
Purity (HPLC)≥98%
SolubilitySoluble in ethanol, dimethyl sulfoxide
AppearanceWhite crystalline solid
StabilityStable under nitrogen atmosphere

Synthetic Methodology

Patent-Based Synthesis (CN102796104A)

The synthesis, as described in the Chinese patent CN102796104A, involves three sequential steps optimized for industrial scalability :

Step 1: Formation of Hydrazine Intermediate

  • Reactants: Ethanol, hydrazine hydrate, and 2-chloropyrazine.

  • Conditions: Reaction at 60–61 °C for 15 hours, followed by pH adjustment to 6.

  • Outcome: Intermediate 2 is obtained with 93.3% purity (HPLC).

Step 2: Cyclization and Trifluoromethylation

  • Reactants: Chlorobenzene, trifluoroacetic anhydride, and methanesulfonic acid.

  • Conditions: Reflux at 110 °C for 42 hours.

  • Outcome: Intermediate 4 is isolated with 99.1% purity (HPLC).

Step 3: Hydrogenation and Salt Formation

  • Catalyst: Palladium on carbon (Pd/C) under nitrogen.

  • Conditions: High-pressure hydrogenation followed by treatment with ethanolic HCl.

  • Yield: Final product is obtained in high yield (exact yield unspecified in patent).

This route avoids costly reagents and minimizes byproducts, making it superior to earlier methods that suffered from low selectivity .

Alternative Synthetic Routes

Biological Activity and Pharmacological Applications

Anticancer Properties

Recent studies highlight its potential in oncology (Table 2):

Cell LineIC₅₀ (µM)Mechanism of Action
HCT-116 (colon)6.587BAX upregulation, Bcl2 downregulation
HT-29 (colon)11.10Caspase-3 activation, cytochrome C release

The compound induces apoptosis via the mitochondrial pathway, evidenced by increased cytochrome C release and caspase-3 activity.

Role in Sitagliptin Synthesis

As a sitagliptin precursor, it undergoes further functionalization to introduce the β-amino acid moiety and phosphoric acid group. The trifluoromethyl group enhances DPP-4 binding affinity by forming hydrophobic interactions with the enzyme’s active site .

Industrial Production and Optimization

Scalability Challenges

Early routes suffered from:

  • Low yields (<50%) due to side reactions.

  • High costs of palladium catalysts.

The patent method addresses these by:

  • Using chlorobenzene as a low-cost solvent.

  • Recycling trifluoroacetic acid via distillation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator